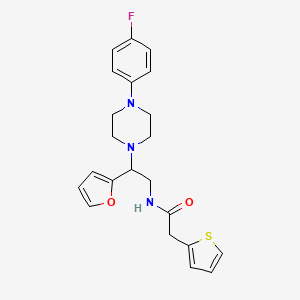
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H24FN3O2S and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by data tables and findings from recent research.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its role in various bioactive compounds.
- Furan and Thiophene Moieties : Contribute to the compound's reactivity and interactions with biological targets.
The molecular formula is C23H24FN4O2S, with a molecular weight of approximately 424.52 g/mol. The compound's solubility in common organic solvents makes it suitable for various laboratory applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol to yield 4-(4-fluorophenyl)piperazine.
- Coupling with Furan Derivative : The piperazine derivative is then coupled with a furan derivative under controlled conditions.
- Final Acetamide Formation : The final step involves acetamide formation with thiophene derivatives.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's structure suggests potential interactions with bacterial cell membranes or intracellular targets, disrupting vital processes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 µg/mL |
| Furan Derivative 2 | S. aureus | 32 µg/mL |
| N-(fluorophenyl)piperazine | Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
Furan derivatives have also been explored for their anticancer properties. Studies have demonstrated that certain furan-containing compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with tumor growth.
Neuropharmacological Effects
The piperazine ring in the compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various furan derivatives, revealing that certain compounds exhibited superior activity against a range of pathogens compared to conventional antibiotics .
- Neuropharmacological Research : In another investigation, a series of piperazine derivatives were tested for their binding affinity to serotonin receptors, demonstrating promising results that support further exploration in psychopharmacology .
- Anticancer Evaluation : A recent study assessed the cytotoxic effects of thiophene-based compounds on cancer cell lines, indicating that modifications to the thiophene structure could enhance anticancer activity .
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c23-17-5-7-18(8-6-17)25-9-11-26(12-10-25)20(21-4-1-13-28-21)16-24-22(27)15-19-3-2-14-29-19/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSIMRLYWMWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)CC3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














